

# Amoxicillin Sodium vs. Amoxicillin Trihydrate: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: *Amoxicillin (sodium)*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility and stability profiles of two common forms of the antibiotic amoxicillin: amoxicillin sodium and amoxicillin trihydrate. Understanding these fundamental physicochemical properties is critical for formulation development, ensuring optimal drug delivery, and maintaining therapeutic efficacy.

## Core Physicochemical Properties: A Comparative Overview

Amoxicillin can be utilized in its trihydrate crystalline form or as an amorphous sodium salt. The choice between these forms has significant implications for the drug product's characteristics, primarily driven by their differences in solubility and stability. Amoxicillin trihydrate is a non-hygroscopic, crystalline solid, which contributes to its enhanced stability in the solid state.<sup>[1]</sup> In contrast, amoxicillin sodium is an amorphous and very hygroscopic powder, rendering it more susceptible to degradation but also imparting significantly higher aqueous solubility.<sup>[1]</sup>

## Solubility Profile

The solubility of an active pharmaceutical ingredient is a key determinant of its dissolution rate and bioavailability. Amoxicillin sodium and amoxicillin trihydrate exhibit markedly different solubility characteristics.

## Data Presentation: Quantitative Solubility Data

Solvent	Amoxicillin Sodium	Amoxicillin Trihydrate	Temperature (°C)
Water	~78 mg/mL	4.0 mg/mL	25
~1-10 mg/mL (pH dependent)	Not Specified		
<5 g/L	Not Specified		
Methanol	Insoluble	7.5 mg/mL	25
Slightly soluble	Not Specified		
Ethanol (absolute)	Insoluble	3.4 mg/mL	25
Very slightly soluble	Not Specified		
Dimethyl Sulfoxide (DMSO)	~78 mg/mL	~25 mg/mL	25
Dimethylformamide	Not Specified	~5 mg/mL	Not Specified
Phosphate Buffer (pH 7.2)	Not Specified	~1 mg/mL	Not Specified

Note: Solubility data is compiled from various sources and conditions may vary slightly.

The aqueous solubility of amoxicillin trihydrate is notably pH-dependent, exhibiting a U-shaped profile with a minimum solubility in the pH range of 3 to 7.[\[2\]](#)

## Experimental Protocol: Solubility Determination (Saturation Method)

A common method for determining the equilibrium solubility of a compound involves the following steps:

- Sample Preparation: An excess amount of the amoxicillin form (sodium or trihydrate) is added to a known volume of the solvent in a sealed container.

- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The suspension is filtered through a suitable membrane filter (e.g., 0.45  $\mu\text{m}$ ) to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of amoxicillin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Stability Profile

The chemical stability of amoxicillin is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The stability of amoxicillin is influenced by its physical form (salt vs. hydrate), as well as environmental factors such as temperature, pH, and humidity.

## Solid-State Stability

In the solid state, amoxicillin trihydrate is significantly more stable than amoxicillin sodium.<sup>[1]</sup> This enhanced stability is attributed to its crystalline structure.

- **Amoxicillin Trihydrate:** The solid-state degradation of amoxicillin trihydrate has been described to follow the Prout-Tompkins model, which is often used to describe the decomposition of solids that proceeds via nucleation and growth of product phases.
- **Amoxicillin Sodium:** The degradation of amorphous amoxicillin sodium in the solid state is more complex and has been reported to follow a sequential reaction consisting of pseudo-first-order processes.

## Aqueous Solution Stability

The degradation of amoxicillin in aqueous solutions is primarily driven by the hydrolysis of the  $\beta$ -lactam ring. This degradation follows pseudo-first-order kinetics and is highly dependent on the pH of the solution.<sup>[3][4][5]</sup>

Key Factors Influencing Aqueous Stability:

- pH: Amoxicillin exhibits maximum stability in the pH range of 5.8 to 6.5.[1] The degradation is subject to both specific-acid and specific-base catalysis, with inflection points in the log k-pH profile observed near the pKa values of the molecule.[3][4][5]
- Temperature: As with most chemical reactions, the degradation rate of amoxicillin in solution increases with temperature.
- Buffer Species: The degradation can be catalyzed by certain buffer species, such as phosphate and citrate ions.[1]
- Concentration: At higher concentrations, amoxicillin can undergo autocatalytic reactions, leading to increased degradation rates.

## Data Presentation: Aqueous Stability Data (Degradation Rate Constants)

A comprehensive study on the degradation kinetics of amoxicillin trihydrate in aqueous solution provided the following insights into the effect of pH and temperature on the pseudo-first-order rate constant (k).

pH	Temperature (K)	Rate Constant (k) (s <sup>-1</sup> )
1.2	303.15	1.35 x 10 <sup>-5</sup>
2.2	303.15	4.17 x 10 <sup>-6</sup>
4.2	303.15	1.67 x 10 <sup>-6</sup>
6.8	303.15	2.50 x 10 <sup>-6</sup>
7.8	303.15	1.00 x 10 <sup>-5</sup>
9.6	303.15	1.17 x 10 <sup>-4</sup>
1.2	318.15	1.17 x 10 <sup>-4</sup>
2.2	318.15	4.17 x 10 <sup>-5</sup>
4.2	318.15	1.67 x 10 <sup>-5</sup>
6.8	318.15	2.50 x 10 <sup>-5</sup>
7.8	318.15	1.00 x 10 <sup>-4</sup>
9.6	318.15	1.00 x 10 <sup>-3</sup>

Data extracted from a study on amoxicillin trihydrate degradation.[3][4][5]

It is important to note that amoxicillin sodium in frozen aqueous solutions can exhibit accelerated degradation at temperatures between 0°C and -20°C.[6]

## Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.

### 1. HPLC Method:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where amoxicillin has significant absorbance (e.g., 230 nm).
- Temperature: Controlled column temperature (e.g., 25°C).[\[7\]](#)

## 2. Forced Degradation Studies:

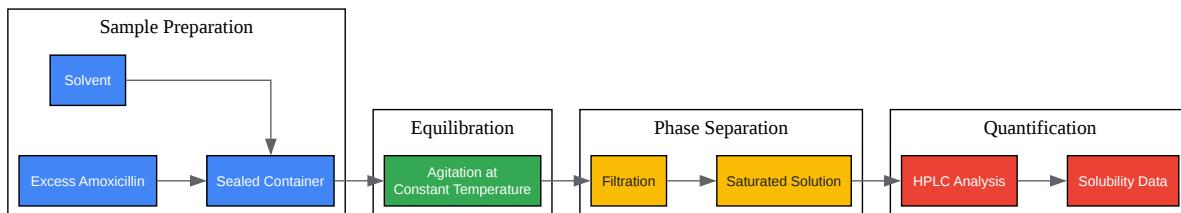
To demonstrate the stability-indicating nature of the HPLC method, the drug substance is subjected to stress conditions to induce degradation.

- Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
- Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
- Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Thermal Degradation: Exposure of the solid drug to dry heat.
- Photodegradation: Exposure of the drug solution to UV and/or visible light.

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent amoxicillin peak.

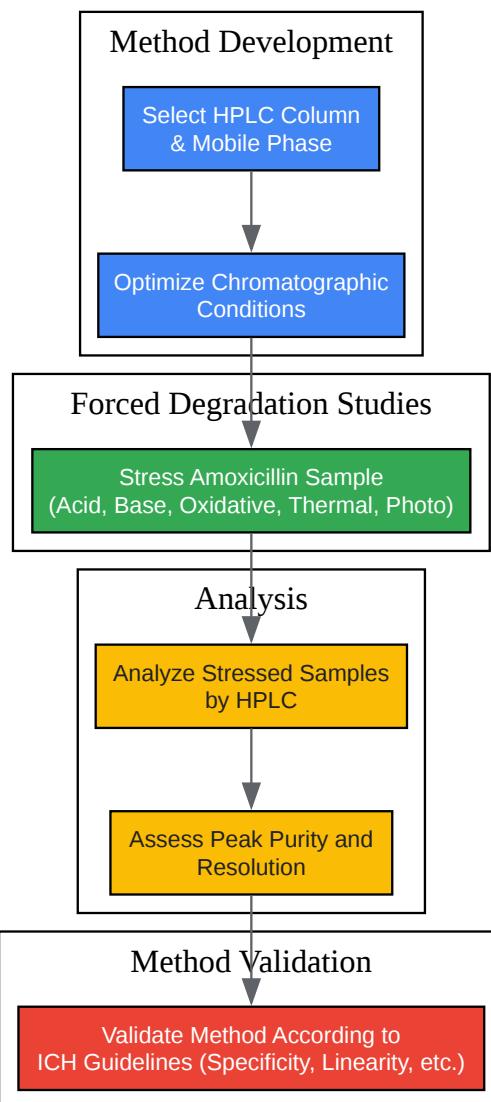
# Visualization of Key Processes

## Diagrams of Experimental Workflows and Degradation Pathways



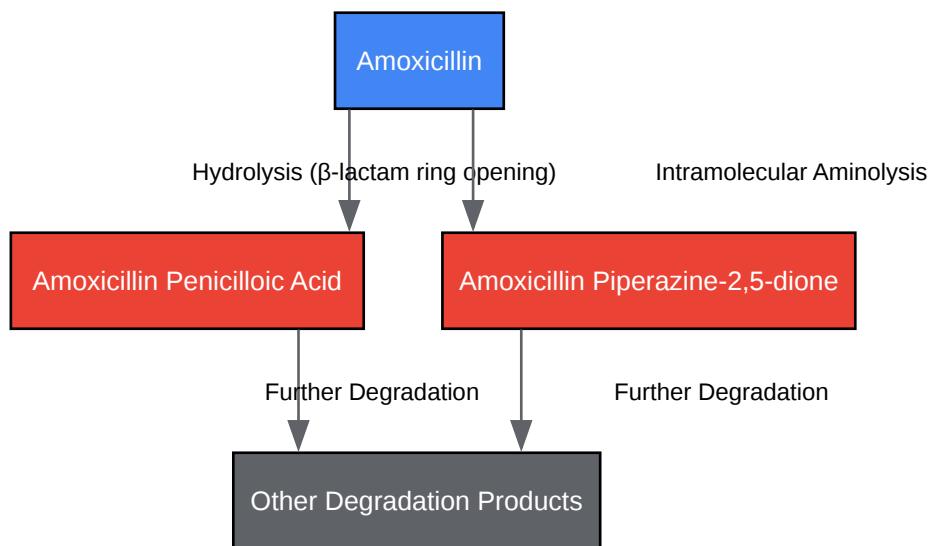
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Caption: Workflow for Solubility Determination.



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Caption: Stability-Indicating HPLC Method Workflow.



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Caption: Simplified Amoxicillin Degradation Pathway.

## Conclusion

The selection between amoxicillin sodium and amoxicillin trihydrate is a critical decision in the drug development process, with each form offering a distinct set of advantages and disadvantages related to its solubility and stability. Amoxicillin sodium, with its high aqueous solubility, is well-suited for parenteral formulations where rapid dissolution is required. However, its hygroscopicity and lower solid-state stability necessitate careful handling and formulation strategies to prevent degradation. Conversely, the superior solid-state stability of amoxicillin trihydrate makes it the preferred choice for oral solid dosage forms. Its lower aqueous solubility, however, can be a limiting factor for dissolution and may require formulation approaches to enhance bioavailability. A thorough understanding of these properties, supported by robust experimental data, is paramount for the successful development of safe, effective, and stable amoxicillin-based drug products.

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